Palmitoleato de metilo

Descripción general

Descripción

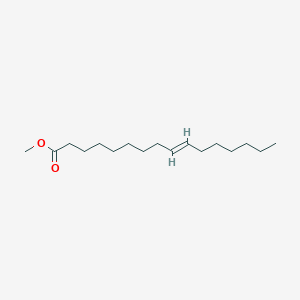

El éster metílico de ácido palmitelaidico, también conocido como metil trans-9-hexadecenoato, es un derivado de éster metílico del ácido palmitelaidico. El ácido palmitelaidico es un isómero trans del ácido palmitoleico, un ácido graso monoinsaturado. Este compuesto se caracteriza por su doble enlace trans, que altera significativamente su comportamiento físico y químico en comparación con sus contrapartes cis .

Aplicaciones Científicas De Investigación

El éster metílico de ácido palmitelaidico tiene una amplia gama de aplicaciones en la investigación científica:

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El éster metílico de ácido palmitelaidico se sintetiza mediante la esterificación del ácido palmitelaidico con metanol en presencia de un catalizador. La reacción generalmente implica calentamiento y agitación, siendo los catalizadores comunes el ácido sulfúrico o el hidróxido de sodio . Las condiciones de reacción se controlan cuidadosamente para garantizar la conversión completa del ácido palmitelaidico a su forma de éster metílico.

Métodos de producción industrial

En un entorno industrial, la producción de éster metílico de ácido palmitelaidico sigue un proceso de esterificación similar, pero a mayor escala. El proceso implica la adición continua de metanol y catalizador a un reactor que contiene ácido palmitelaidico. La mezcla se calienta y se agita para facilitar la reacción, y luego el producto se purifica mediante destilación para eliminar cualquier metanol no reaccionado y subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

El éster metílico de ácido palmitelaidico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los epóxidos correspondientes u otros derivados oxigenados.

Reducción: Las reacciones de reducción pueden convertir el doble enlace trans en un enlace sencillo, formando derivados saturados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y tetróxido de osmio.

Reducción: El gas hidrógeno en presencia de un catalizador de paladio se utiliza normalmente para reacciones de reducción.

Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en reacciones de sustitución en condiciones básicas.

Principales productos formados

Oxidación: Epóxidos y derivados hidroxilados.

Reducción: Ésteres metílicos saturados.

Sustitución: Ésteres funcionalizados con diversos sustituyentes.

Mecanismo De Acción

El mecanismo de acción del éster metílico de ácido palmitelaidico implica su incorporación a las membranas celulares, donde puede influir en la fluidez y la función de la membrana. El doble enlace trans en el compuesto afecta el empaque de las moléculas lipídicas, lo que puede alterar los procesos asociados a la membrana. Además, puede interactuar con objetivos moleculares específicos, como las enzimas involucradas en el metabolismo de los lípidos .

Comparación Con Compuestos Similares

Compuestos similares

Palmitoleato de metilo: El isómero cis del éster metílico de ácido palmitelaidico, con diferentes propiedades físicas y químicas debido a la configuración cis.

Estearato de metilo: Un éster metílico de ácido graso saturado sin dobles enlaces, lo que lleva a una reactividad y aplicaciones diferentes.

Oleato de metilo: Otro éster metílico de ácido graso monoinsaturado con un doble enlace cis, comúnmente utilizado en la producción de biodiesel.

Singularidad

El éster metílico de ácido palmitelaidico es único debido a su doble enlace trans, que confiere propiedades físicas y químicas distintas en comparación con sus contrapartes cis. Esta singularidad lo hace valioso para aplicaciones específicas donde la configuración trans es ventajosa, como en el estudio de la dinámica de la membrana y el desarrollo de productos industriales especializados .

Actividad Biológica

Methyl palmitelaidate, also known as methyl 9(E)-hexadecenoate, is a fatty acid methyl ester with the chemical formula and a molecular weight of approximately 268.44 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and other physiological functions.

- CAS Number : 10030-74-7

- Molecular Formula :

- Molecular Weight : 268.44 g/mol

- Structure : Methyl palmitelaidate features a trans double bond at the 9th carbon position of the hexadecenoic acid chain.

Anti-inflammatory Effects

A significant body of research has focused on the anti-inflammatory properties of methyl palmitelaidate and related compounds. A study highlighted the effectiveness of methyl palmitate (MP) and ethyl palmitate (EP), which are structurally similar to methyl palmitelaidate, in reducing inflammation in various animal models.

- Carrageenan-Induced Edema : In experimental rat models, both MP and EP significantly reduced carrageenan-induced paw edema, indicating their potential as anti-inflammatory agents. The reduction in edema was associated with decreased levels of inflammatory mediators such as prostaglandin E2 (PGE2) .

- Endotoxemia Models : In models induced by lipopolysaccharide (LPS), MP and EP were shown to lower plasma levels of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, they reduced the expression of nuclear factor kappa B (NF-κB) in liver and lung tissues, which is crucial for mediating inflammatory responses .

- Histopathological Improvements : The application of these compounds also resulted in amelioration of histopathological changes associated with inflammation, suggesting a protective effect on tissue integrity during inflammatory processes .

The mechanisms through which methyl palmitelaidate exerts its biological effects appear to involve:

- Inhibition of Pro-inflammatory Cytokines : By reducing TNF-α and IL-6 levels, methyl palmitelaidate may modulate the immune response and decrease systemic inflammation.

- Downregulation of NF-κB : This transcription factor plays a pivotal role in regulating genes involved in inflammation; thus, its downregulation can lead to decreased expression of inflammatory mediators .

Research Findings

Various studies have explored the broader implications of fatty acid esters like methyl palmitelaidate in health and disease. Key findings include:

| Study Focus | Findings |

|---|---|

| Anti-inflammatory activity | Significant reduction in edema and inflammatory markers |

| Cytokine modulation | Decreased TNF-α and IL-6 levels |

| Histopathological assessment | Improved tissue integrity in inflamed tissues |

Case Studies

One notable case study investigated the application of methyl palmitelaidate in skin inflammation models. The topical administration resulted in reduced ear edema induced by croton oil, which is often used to simulate contact dermatitis. This study provided evidence that methyl palmitelaidate not only alleviates inflammation but also minimizes neutrophil infiltration, as indicated by lower myeloperoxidase (MPO) activity .

Propiedades

IUPAC Name |

methyl (E)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFGRAGOVZCUFB-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314798 | |

| Record name | Methyl palmitelaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-74-7 | |

| Record name | Methyl palmitelaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl palmitelaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl palmitelaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.